molecular formula C5H9NO2 B12948173 (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

Cat. No.: B12948173
M. Wt: 115.13 g/mol
InChI Key: QUFMERRXRMSAPZ-DMTCNVIQSA-N
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Description

(1S,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic acid ( 213757-89-2) is a chiral cyclopropane derivative valued in research as a versatile building block for constructing conformationally restricted bioactive molecules . Its rigid and strained three-membered ring scaffold, functionalized with both an aminomethyl and a carboxylic acid group, makes it particularly useful in medicinal chemistry for creating peptidomimetics and other structurally constrained analogs . The defined (1S,2S) stereochemistry is critical for enantioselective synthesis and for studying stereospecific ligand-receptor interactions . Researchers utilize this compound to explore new pharmaceutical avenues, particularly in developing targets for neurological and metabolic disorders . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1

InChI Key

QUFMERRXRMSAPZ-DMTCNVIQSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)CN

Canonical SMILES

C1C(C1C(=O)O)CN

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Cyclopropane Carboxylic Acid Derivatives

This method involves the use of cyclopropane carboxylic acid derivatives as precursors. Key steps include:

  • Reaction with Dimethyl Sulfate and Alkali Metal Alcoholate :
    A compound containing a cyclopropane ring is reacted with dimethyl sulfate and alkali metal alcoholates (e.g., sodium or potassium salts of alcohols). This reaction occurs at elevated temperatures (80–150°C), often in the presence of polar organic solvents. The product is then saponified using aqueous alkali metal hydroxide or alkaline-earth metal hydroxide at 70–150°C.

  • Acidification and Crystallization :
    Following saponification, the reaction mixture is acidified with concentrated hydrochloric acid at 0–30°C. The resulting hydrochloride can be converted into the free amino acid by treating it with propylene oxide in methanolic solution at -5 to +20°C. This yields crystalline (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid , which can be isolated by filtration.

Enzyme-Mediated Synthesis

Enzymatic approaches utilize biological catalysts to achieve stereoselective synthesis:

  • Hydrolysis of Cyclopropane Esters :
    Bis(2,2,2-trifluoroethyl) cyclopropane-1,1-dicarboxylate is hydrolyzed using pig liver esterase to yield intermediate compounds with high enantiomeric purity. These intermediates undergo further chemical transformations, including Curtius rearrangement and alkaline hydrolysis, to produce the desired amino acid.

This method provides high stereoselectivity and avoids harsh chemical conditions but may require specialized enzymes.

Functional Group Transformations

Functional group transformations are central to synthesizing derivatives of cyclopropane amino acids:

  • Cyclization Reactions :
    Cyclization reactions are employed to form the cyclopropane ring from linear precursors. For example, α-amino acids can undergo cyclization under specific conditions to yield cyclic derivatives like This compound .

  • Benzyloxycarbonyl Protection :
    Protecting groups such as benzyloxycarbonyl are often used during synthesis to stabilize reactive intermediates and facilitate selective reactions.

Summary Table of Preparation Conditions

Method Key Reagents/Conditions Outcome Advantages
Chemical Synthesis Dimethyl sulfate, alkali metal alcoholate, propylene oxide High yield crystalline product High scalability
Enzyme-Mediated Synthesis Pig liver esterase, alkaline hydrolysis High enantiomeric purity Stereoselectivity
Functional Group Transformations Cyclization reactions with α-amino acids Formation of cyclic amino acid derivatives Versatility in derivative synthesis

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H9_9NO2_2
  • Molecular Weight : 115.13 g/mol
  • IUPAC Name : (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

The unique cyclopropane structure, featuring an aminomethyl and carboxylic acid group, contributes to its diverse biological activities and potential therapeutic applications.

GABAergic Activity

The compound acts as a GABA receptor modulator, influencing excitatory and inhibitory signaling within the central nervous system. This interaction is crucial for maintaining the balance of neurotransmission, which can be disrupted in various neurological disorders. Research indicates that this compound may offer therapeutic benefits for conditions such as epilepsy and anxiety disorders due to its ability to enhance GABAergic signaling .

Antidepressant Potential

Studies have shown that derivatives of this compound exhibit antidepressant-like effects in rodent models. For instance, midalcipran, a derivative currently undergoing clinical trials, has demonstrated efficacy in reducing depressive behaviors while presenting a favorable side effect profile compared to traditional antidepressants.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in several therapeutic areas:

  • Pain Management : Its analgesic properties suggest potential applications in developing new pain relief medications.
  • Mental Health : The compound's antidepressant potential could lead to novel treatments for mood disorders.
  • Neurological Disorders : Given its mechanism of action on GABA receptors, it may be explored for treating epilepsy or anxiety disorders .

Antidepressant Efficacy

Research evaluating various derivatives of this compound indicated promising results in reducing depressive behaviors in animal models. Notably, midalcipran has advanced to phase III clinical trials due to its efficacy and safety profile compared to existing antidepressants.

GABAergic Modulation

A study demonstrated that the compound effectively interacts with GABA receptors, enhancing inhibitory signaling pathways critical for managing excitatory neurotransmission disruptions seen in conditions like epilepsy .

Research Findings and Insights

Recent studies emphasize the importance of stereochemistry in determining the biological activity of cyclopropane derivatives. The specific configuration of this compound contributes to its unique interactions with biological targets.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to various biological effects. The carboxylic acid group may also play a role in binding to target molecules and facilitating the compound’s activity.

Comparison with Similar Compounds

Substituent Variations and Structural Diversity

Cyclopropane-carboxylic acid derivatives are distinguished by their substituents and stereochemistry. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1S,2S)-2-(2-Methylphenyl)cyclopropanecarboxylic acid 2-Methylphenyl C₁₁H₁₂O₂ 176.21 Aromatic substituent; two stereocenters
trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) Phenyl C₁₀H₁₀O₂ 162.19 Ethylene biosynthesis regulator
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid Amino(carboxy)methyl C₆H₉NO₄ 159.14 Dual functional groups (amino, carboxy); TPSA = 101 Ų
(1S,2S)-2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid Pyridinyl C₉H₉NO₂ 163.18 Heteroaromatic substituent; potential CNS activity
1-Aminocyclopropane-1-carboxylic acid (ACC) None (simple amino group) C₄H₇NO₂ 101.11 Ethylene precursor in plants

Substituent Effects :

  • Aromatic vs. Polar Groups: Compounds with aromatic substituents (e.g., phenyl, pyridinyl) exhibit increased hydrophobicity (e.g., XLogP = 2.3 for phenyl derivatives ) compared to polar analogs like the target compound, which likely has higher water solubility due to its aminomethyl and carboxylic acid groups.
  • Biological Relevance: The aminomethyl group in the target compound may enhance interactions with enzymes or receptors, similar to ACC's role in ethylene synthesis but with modified specificity .

Physicochemical Properties

Key properties inferred from analogs:

Property Target Compound (Inferred) ACC PCCA (1S,2R)-Analog
TPSA (Ų) ~90–100 (carboxylic acid + amine) 63.3 37.3 101
LogP Low (polar groups) -1.5 2.3 -3.4
Molecular Weight ~145 (estimated) 101.11 162.19 159.14
Solubility High (polar groups) Water-soluble Low (hydrophobic) Moderate

Notes:

  • The target compound’s topological polar surface area (TPSA) is comparable to (1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid , suggesting similar membrane permeability challenges.
  • ACC’s low LogP (-1.5) underscores its polarity, a trait shared with the target compound due to the aminomethyl group.

Stereochemical Considerations

The (1S,2S) configuration of the target compound distinguishes it from diastereomers such as (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid and (1S,2R)-methyl 1-amino-2-ethylcyclopropanecarboxylate . Stereochemistry impacts:

  • Binding Affinity : For example, (1S,2S)-milnacipran enantiomers show reduced cardiovascular side effects compared to racemic mixtures .
  • Synthetic Accessibility : Stereoselective synthesis methods (e.g., asymmetric cyclopropanation) are critical for producing enantiopure derivatives .

Biological Activity

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid (ACPC) is a chiral compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, therapeutic applications, and research findings, supported by relevant data tables and case studies.

Overview of this compound

ACPC is characterized by its unique cyclopropane structure, which introduces significant strain and reactivity. This structural feature influences its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C5H9NO2C_5H_{9}NO_2, and it presents opportunities for various applications due to its biological activity.

The biological activity of ACPC is primarily attributed to its ability to interact with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that may interact with biomolecules such as enzymes and receptors. Additionally, the carboxylic acid functional group allows for hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to biological targets .

Therapeutic Applications

Potential Antidepressant Activity
Research has indicated that derivatives of ACPC exhibit antidepressant properties. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their antidepressant potential. Some derivatives demonstrated higher activity than established antidepressants like imipramine and desipramine, suggesting that ACPC could serve as a lead compound in developing new antidepressant therapies .

Role in Plant Physiology
ACPC also plays a crucial role in plant biology as a precursor to ethylene, a significant plant hormone involved in various physiological processes such as fruit ripening and stress responses. Studies have shown that ACPC enhances resistance against pathogens and drought conditions in maize by modulating ethylene production .

Table 1: Summary of Biological Activities of ACPC Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
MidalcipranAntidepressant< 0.5
ACCAPlant stress response9.98
Other DerivativesVarious activitiesVaries

Case Studies

  • Antidepressant Evaluation : A study synthesized various ACPC derivatives and tested them in animal models for antidepressant activity. Notably, one derivative showed promising results with an IC50 value significantly lower than standard treatments, indicating potential for clinical development .
  • Plant Resistance Studies : In agricultural research, ACPC was applied to maize plants to assess its role in enhancing resistance to biotic stressors. The results indicated a marked improvement in plant health and resistance mechanisms when treated with ACPC-derived compounds .

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